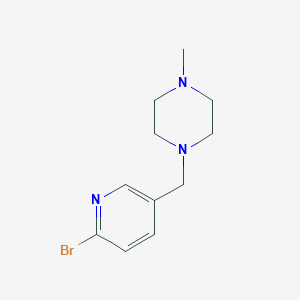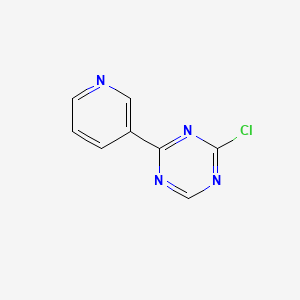![molecular formula C18H23NO3 B1343417 Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898763-98-9](/img/structure/B1343417.png)
Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a valerate ester linked to a phenyl ring substituted with a pyrrolinomethyl group.
Vorbereitungsmethoden
The synthesis of Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolinomethyl Intermediate: This step involves the reaction of a suitable pyrrole derivative with a methylating agent under controlled conditions.
Coupling with Phenyl Valerate: The pyrrolinomethyl intermediate is then coupled with a phenyl valerate derivative through a condensation reaction, often using a catalyst to facilitate the process.
Esterification: The final step involves esterification to form the ethyl ester, which is achieved by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolinomethyl group, using reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. The pyrrolinomethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate can be compared with similar compounds such as:
Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may lead to variations in its chemical and biological properties.
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate: Another structural isomer with potential differences in reactivity and activity.
Eigenschaften
IUPAC Name |
ethyl 5-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-18(21)11-7-10-17(20)16-9-4-3-8-15(16)14-19-12-5-6-13-19/h3-6,8-9H,2,7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOYNBBWBSEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643964 |
Source


|
| Record name | Ethyl 5-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-98-9 |
Source


|
| Record name | Ethyl 5-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)













